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  • Product: Methyl 2-methyl-2-(methylamino)propanoate hydrochloride
  • CAS: 242468-73-1

Core Science & Biosynthesis

Foundational

Solubility Profile of Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride in Polar Aprotic Solvents

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is an amino acid ester derivative of interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is an amino acid ester derivative of interest in synthetic and medicinal chemistry. Its utility in these fields is critically dependent on its behavior in various solvent systems, particularly during reaction, purification, and formulation processes. This technical guide provides a comprehensive analysis of the solubility profile of this compound in polar aprotic solvents. Lacking extensive published quantitative data, this document establishes a predictive framework based on fundamental physicochemical principles and provides robust, detailed protocols for empirical determination. We explore the theoretical underpinnings of solute-solvent interactions governing the dissolution of an amine hydrochloride salt in non-proton-donating media, discuss key factors influencing solubility, and present a validated experimental workflow for accurate measurement. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in their work.

Introduction

The selection of an appropriate solvent is a cornerstone of chemical process development, influencing reaction kinetics, impurity profiles, and product isolation. For intermediates like Methyl 2-methyl-2-(methylamino)propanoate hydrochloride, understanding solubility is paramount. As a hydrochloride salt, its solubility is typically high in polar protic solvents like water and alcohols. However, many synthetic transformations and purification techniques necessitate the use of polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1] These solvents offer a unique environment, lacking the ability to donate hydrogen bonds while possessing significant polarity, which can be advantageous for controlling reactivity and dissolving a wide range of organic molecules and salts.[2]

This guide addresses the critical need for a deeper understanding of the solubility of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in this specific class of solvents. We will delve into its physicochemical characteristics and the molecular interactions that dictate its solubility, providing a predictive framework and the experimental means to validate it.

Physicochemical Properties of the Solute

A molecule's structure dictates its physical and chemical properties, including its solubility. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is the hydrochloride salt of an N-methylated amino acid ester.

Table 1: Key Physicochemical Identifiers and Properties

PropertyValueSource
IUPAC Name methyl 2-methyl-2-(methylamino)propanoate;hydrochloride
Synonym(s) N-methyl-aminoisobutyric acid methyl ester hydrochloride[3]
CAS Number 242468-73-1[3]
Molecular Formula C₆H₁₄ClNO₂[3]
Molecular Weight 167.63 g/mol [3]
Physical Form Solid
Structure The molecule consists of a tertiary amine that is protonated, forming a salt with the chloride counter-ion. It also contains a methyl ester functional group.[3]
Computed LogP 0.5792[3]
Topological Polar Surface Area (TPSA) 38.33 Ų[3]

The presence of a charged ammonium center and a polar ester group suggests that strong dipole-dipole and ion-dipole interactions will be the primary drivers of its dissolution in polar solvents.

Theoretical Principles of Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational but simplified view of solubility.[4] For an ionic compound like an amine hydrochloride in a polar aprotic medium, a more nuanced understanding of intermolecular forces is required.

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by molecules with large dipole moments but no acidic protons (i.e., they lack O-H or N-H bonds).[1] This means they can act as hydrogen bond acceptors but not donors.[5] This property is crucial, as it prevents the solvent from forming strong hydrogen bonds with the chloride anion, which can influence the overall solvation process. Their high dielectric constants help to separate the ions of the solute.

Solute-Solvent Interactions

The dissolution of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in a polar aprotic solvent is an energetically complex process governed by three key interactions:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the lattice energy of the crystalline salt. This involves breaking the strong ionic bonds between the protonated amine (R₃NH⁺) and the chloride anion (Cl⁻).

  • Breaking Solvent-Solvent Bonds: Energy is needed to disrupt the intermolecular forces (primarily dipole-dipole) holding the solvent molecules together to create a cavity for the solute.

  • Forming Solute-Solvent Bonds: Energy is released when the solute ions are solvated by the solvent molecules. This occurs through:

    • Ion-Dipole Interactions: The positive pole of the solvent's dipole orients around the chloride anion, while the negative pole orients around the protonated ammonium cation.

    • Dipole-Dipole Interactions: The polar ester group of the solute can interact with the dipoles of the solvent molecules.

Dissolution is favorable when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.

Key Factors Influencing Solubility

Several physical and chemical factors can significantly alter the solubility of the compound.[6][7]

  • Temperature: For most solids exhibiting endothermic dissolution, solubility increases with temperature.[8] This is because the added thermal energy helps overcome the crystal lattice energy. However, this relationship must be determined empirically, as some compounds can exhibit exothermic dissolution.[8]

  • Solvent Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally more effective at solvating ions and promoting the dissolution of salts.[9]

  • Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[6] A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility.

  • Impurities: The presence of water in the aprotic solvent can significantly increase solubility by providing a powerful hydrogen-bond-donating species to solvate the chloride anion. Conversely, the presence of a common ion (e.g., another chloride salt) can suppress solubility.[10]

Predicted Solubility Profile

While specific quantitative data is not widely available, a qualitative prediction of solubility can be made by comparing the properties of common polar aprotic solvents.

Table 2: Predicted Qualitative Solubility of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

SolventClassDielectric Constant (approx.)Dipole Moment (approx., D)Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Sulfoxide473.96High Highly polar with a high dielectric constant, excellent for dissolving salts.
N,N-Dimethylformamide (DMF) Amide373.82High to Moderate Very polar, effective at solvating cations.
Acetonitrile (ACN) Nitrile37.53.92Moderate to Low High dipole moment but less effective at solvating anions compared to DMSO or DMF.
Acetone Ketone212.88Low Moderately polar but with a lower dielectric constant, making it less effective for ionic salts.
Tetrahydrofuran (THF) Ether7.61.75Very Low / Insoluble Lower polarity and dielectric constant are insufficient to overcome the salt's lattice energy.
Ethyl Acetate Ester6.01.78Very Low / Insoluble Similar to THF, lacks the polarity needed to effectively solvate the ions.

Note: These predictions are based on general principles. Experimental verification is essential.

Experimental Methodology for Solubility Determination

To obtain reliable and accurate solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a widely accepted standard for determining thermodynamic solubility.[11]

Materials and Equipment
  • Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (purity >97%)

  • Selected polar aprotic solvents (anhydrous, HPLC grade)

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[11]

  • Solvent Addition: Accurately add a known volume or mass of the desired polar aprotic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately weigh the collected filtrate and perform a precise serial dilution with the same solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Diagram of Experimental Workflow

G prep 1. Sample Preparation Add excess solid solute to vial solvent 2. Solvent Addition Add known volume of polar aprotic solvent prep->solvent equil 3. Equilibration Agitate at constant T (24-72 hours) solvent->equil settle 4. Phase Separation Allow excess solid to settle (≥2 hours) equil->settle sample 5. Sampling & Filtration Withdraw supernatant through 0.22 µm filter settle->sample dilute 6. Serial Dilution Dilute filtrate to fall within analytical calibration range sample->dilute analyze 7. Quantification Analyze concentration via HPLC-UV or UPLC-MS dilute->analyze result Calculate Solubility (e.g., mg/mL or mol/L) analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Troubleshooting

  • Ensuring Equilibrium: If solubility values change with increased equilibration time, it indicates that equilibrium was not reached. The experiment should be repeated with a longer agitation period.

  • Compound Stability: Amine salts can sometimes undergo disproportionation in solution, converting to the free base.[10] It is advisable to analyze the sample for the presence of the free base, especially if the solution is stored for an extended period. This can be done by comparing the HPLC chromatogram to a reference standard of the free amine.

  • Solvent Purity: The presence of trace amounts of water can have a disproportionately large effect on solubility. Using anhydrous solvents and minimizing exposure to atmospheric moisture is critical for obtaining reproducible results.

Conclusion

The solubility of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in polar aprotic solvents is governed by a delicate balance of intermolecular forces, primarily ion-dipole interactions, which must be strong enough to overcome the compound's crystal lattice energy. While highly polar solvents like DMSO and DMF are predicted to be effective, solvents with lower dielectric constants such as acetone and THF are expected to be poor solvents for this salt. Due to the scarcity of published data, the experimental protocols detailed in this guide provide a reliable framework for researchers to determine precise solubility values tailored to their specific process conditions. This empirical data is invaluable for optimizing reaction media, developing purification strategies, and guiding formulation efforts in both research and industrial settings.

References

  • PubChem. (2026, March 7). methyl (2R)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Han, D., Wang, M., & Qu, J. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data. [Link]

  • International Journal of Novel Research and Development. (2022, November). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. [Link]

  • Slideshare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PubChemLite. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (C6H13NO2). [Link]

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • HBM4EU. Prioritised substance group: Aprotic solvents. [Link]

  • Chemicals United BV. Polar Aprotic Solvents. [Link]

  • ResearchGate. (1984). Polar, aprotic solvents and the hydrophobic effect. [Link]

Sources

Exploratory

A Guide to the Crystallographic Analysis of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride: A Methodological Whitepaper

Abstract This technical guide provides a comprehensive overview of the methodologies involved in the single-crystal X-ray diffraction analysis of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride. While a definitiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the single-crystal X-ray diffraction analysis of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride. While a definitive, publicly available crystal structure for this specific compound has not been identified at the time of this writing, this whitepaper will serve as a detailed procedural roadmap for researchers and drug development professionals. It outlines the critical steps from material sourcing and crystallization to data collection, structure solution, and refinement, offering field-proven insights into the experimental choices and validation protocols necessary to ensure scientific integrity. This document is intended to be a practical guide for obtaining and interpreting high-quality crystallographic data for novel small molecules.

Introduction: The Significance of Crystallographic Data in Drug Development

The three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding its physicochemical properties and biological activity.[1][2][3][4] For pharmaceutical compounds like Methyl 2-methyl-2-(methylamino)propanoate hydrochloride, a derivative of the amino acid alanine, detailed structural information is invaluable. It can elucidate intermolecular interactions, inform formulation strategies, and guide the design of new molecular entities with improved efficacy and safety profiles. This guide presents a systematic approach to the crystallographic analysis of this target compound, emphasizing the principles of experimental design and data interpretation.

Pre-Analysis: Sourcing and Characterization of the Analyte

Prior to any crystallographic study, the identity and purity of the starting material must be rigorously confirmed.

Table 1: Analyte Specifications - Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

PropertyValueSource/Method
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.63 g/mol [5]
CAS Number 242468-73-1[5]
Purity ≥98%Vendor Specification & In-house Analysis
Analytical Methods NMR, LC-MS, FTIRStandard Laboratory Protocols

The hydrochloride salt form suggests a high degree of polarity, which will influence the choice of crystallization solvents.

The Art and Science of Crystallization

The primary bottleneck in many crystallographic studies is the growth of high-quality single crystals suitable for diffraction.[1][3][6] This process involves a systematic screening of conditions to induce slow, ordered precipitation from a supersaturated solution.[7]

Experimental Protocol: Crystallization Screening
  • Solubility Screening : A preliminary assessment of the compound's solubility in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane) is crucial.[8]

  • Crystallization Techniques : Several methods should be employed in parallel to maximize the chances of obtaining suitable crystals.[1][7][8]

    • Slow Evaporation : A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[7]

    • Vapor Diffusion : A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent").[7][8] The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Antisolvent Diffusion : A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.[8]

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Analyte Analyte Procurement (Purity ≥98%) Solubility Solubility Screening Analyte->Solubility Evaporation Slow Evaporation Solubility->Evaporation Select Solvents Vapor Vapor Diffusion Solubility->Vapor Select Solvents Liquid Antisolvent Diffusion Solubility->Liquid Select Solvents Crystals Single Crystals Evaporation->Crystals NoCrystals Amorphous Solid/Oil Evaporation->NoCrystals Vapor->Crystals Vapor->NoCrystals Liquid->Crystals Liquid->NoCrystals Data_Collection Data_Collection Crystals->Data_Collection Proceed to XRD Data_Analysis_Workflow cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Final Output XRD X-ray Diffraction Data (Reflection Intensities) Integration Integration & Scaling XRD->Integration SpaceGroup Space Group Determination Integration->SpaceGroup Solution Structure Solution (Direct Methods) SpaceGroup->Solution Refinement Iterative Refinement Solution->Refinement Validation Model Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Figure 2: The workflow for solving and refining a crystal structure from raw X-ray diffraction data.

Interpreting the Results: Key Crystallographic Parameters

The final refined crystal structure is presented in a Crystallographic Information File (CIF) and is accompanied by a set of key parameters that describe the quality of the data and the refinement.

Table 2: Hypothetical Crystallographic Data for Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

ParameterHypothetical ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.1, 8.5, 12.3Dimensions of the unit cell.
α, γ (°) 90Angles of the unit cell.
β (°) 98.5Angle of the unit cell for a monoclinic system.
Volume (ų) 1035Volume of the unit cell.
Z 4Number of molecules per unit cell.
R₁ (I > 2σ(I)) 0.045A measure of the agreement between the observed and calculated structure factors. A value < 0.05 is considered good for small molecules. [9][10]
wR₂ (all data) 0.11A weighted R-factor based on all data.
Goodness-of-Fit (S) 1.05Should be close to 1 for a good refinement.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive and scientifically rigorous approach to the crystallographic analysis of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride. While the specific crystal structure remains to be determined and published, the methodologies described herein provide a robust framework for any researcher undertaking such a study. The successful elucidation of this structure would provide invaluable insights for the fields of medicinal chemistry and drug development, paving the way for a deeper understanding of its structure-activity relationships.

References

  • Bergfors, T. (2003). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Visualized Experiments, (3). Available at: [Link]

  • Faculty of Sciences, Lund University. (n.d.). Crystallization of Small Molecules. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-(methylamino)propanoate hydrochloride. PubChem. Available at: [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1784. Available at: [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • ATTLAS. (n.d.). XRD Single Crystal X-ray Diffraction. Available at: [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • National Center for Biotechnology Information. (2026, March 7). methyl (2R)-2-(methylamino)propanoate hydrochloride. PubChem. Available at: [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Available at: [Link]

  • Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic model and data quality. Science, 336(6084), 1030-1033. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

  • International Union of Crystallography. (n.d.). Rietveld refinement guidelines. Available at: [Link]

  • QuantumBio Inc. (n.d.). Guidelines: X-ray Refinement. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-(Methylamino)propanoic acid methyl ester. PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance when coupling Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

Topic: Overcoming Steric Hindrance When Coupling Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance When Coupling Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols for researchers encountering challenges with the amide coupling of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride. This α,α-disubstituted, N-methylated amino acid ester presents a significant synthetic challenge due to severe steric hindrance at the reaction center.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is coupling Methyl 2-methyl-2-(methylamino)propanoate hydrochloride so difficult?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement of bulky groups near a reaction site physically obstructs the approach of reacting molecules.[1] This slows down or prevents bond formation.[1] Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is exceptionally challenging due to two key structural features:

  • α,α-Disubstituted Carbon: The two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group) create a "neopentyl-like" environment. This severely restricts access to the carbonyl carbon for the incoming amine nucleophile.[1][2]

  • N-Methylated Amine: The amine is secondary (N-methylated), which significantly reduces its nucleophilicity compared to a primary amine. This N-methyl group also adds to the steric bulk, further hindering its approach to an activated carboxylic acid.[1][3]

The combination of these factors makes forming an amide bond using this molecule a classic example of a "difficult coupling".[2]

Q2: My standard coupling protocol (e.g., EDC/HOBt) failed. How can I confirm steric hindrance is the main issue?

A: While reagent degradation or solvent impurities should always be considered, consistent failure with standard coupling reagents is a strong indicator of steric hindrance. Key signs include:

  • Low or No Conversion: The primary indicator is the recovery of starting materials, even after extended reaction times.

  • Reagent Ineffectiveness: Standard carbodiimides like EDC or DCC are often insufficient for such demanding couplings.[2][4] Their failure, while more potent reagents show some success, points directly to a high activation energy barrier caused by steric strain.

  • Sequence-Dependent Failure: In a larger synthesis (e.g., solid-phase peptide synthesis), if coupling failures consistently occur at the step involving this residue, it strongly implicates steric hindrance.[1]

Q3: Which coupling reagents are most effective for this type of sterically demanding reaction?

A: For severely hindered couplings, it is crucial to switch from standard carbodiimides to more potent activating reagents that generate highly reactive intermediates.[4]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[3][5] They form extremely reactive OAt, O-6-ClBt, or Oxyma esters, respectively, which can overcome significant steric barriers.[4] HATU is particularly noted for its high reactivity in challenging couplings.[5][6]

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are also very effective. PyAOP is particularly useful for coupling N-methylated amino acids.[7][8]

  • Acyl Fluorides: For the most extreme cases where even powerful uronium salts fail, converting the carboxylic acid partner to a highly reactive acyl fluoride can be a successful strategy.[4][9] This is typically done with reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Q4: How do reaction conditions like base, solvent, and temperature affect the outcome?

A: Optimizing reaction conditions is critical:

  • Base: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[4] It is basic enough to deprotonate the necessary components without competing as a nucleophile.

  • Solvent: The solvent must effectively solvate the reactants. For difficult reactions, N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can help disrupt reactant aggregation.[4]

  • Temperature & Time: Steric hindrance dramatically slows reaction rates.[4]

    • Increase Reaction Time: Extending the coupling time significantly, even to 12-24 hours, is a common and effective strategy.[1][4]

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as it increases the risk of racemization of the coupling partner.[4]

    • Microwave Synthesis: Microwave-assisted synthesis is highly effective for driving difficult couplings to completion rapidly by efficiently heating the reaction mixture.[4]

Troubleshooting Guide for Low Coupling Efficiency

This section provides a systematic approach to resolving low-yield coupling reactions involving Methyl 2-methyl-2-(methylamino)propanoate hydrochloride.

G start Problem: Low or No Coupling Product cause1 Possible Cause 1: Ineffective Coupling Reagent start->cause1 cause2 Possible Cause 2: Suboptimal Reaction Conditions start->cause2 cause3 Possible Cause 3: Extreme Steric Hindrance start->cause3 solution1 Solution: Upgrade to High-Activity Reagent (HATU, HCTU, COMU, PyAOP) cause1->solution1 solution2 Solution: Optimize Conditions - Base: DIPEA - Solvent: NMP > DMF - Extend Time (→ 24h) - Increase Temp (→ 50°C) cause2->solution2 solution3 Solution: Employ Advanced Strategies - Double Coupling - Acyl Fluoride Formation cause3->solution3

Caption: Troubleshooting workflow for low coupling efficiency.

Data Summary: Coupling Reagent Effectiveness

The choice of coupling reagent is the most critical factor. The following table compares the relative reactivity of different reagent classes for hindered couplings.

Reagent ClassExamplesRelative ReactivityKey Considerations
Carbodiimides DCC, EDCLowGenerally inefficient for severely hindered couplings; often leads to failure.[2]
Phosphonium Salts PyBOP, PyAOPModerate to HighPyBOP is better than carbodiimides.[4] PyAOP is highly effective for N-methylated residues.[7]
Uronium/Aminium Salts HBTU, HCTU, HATU, COMUHigh to Very HighHCTU is more reactive than HBTU.[4] HATU is among the most powerful reagents due to the formation of highly reactive OAt esters.[4][6] COMU offers comparable or superior reactivity to HATU with a better safety profile.[4][10]
Acyl Halides (Generated via TFFH)HighestThe most reactive option, reserved for cases where other methods fail.[4][9]
Experimental Protocols
Protocol 1: High-Activity Coupling Using HATU

This protocol describes the coupling of a generic carboxylic acid with Methyl 2-methyl-2-(methylamino)propanoate hydrochloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N-Methylpyrrolidone (NMP)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous NMP.

  • Amine Addition: Add Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (1.1 equiv) to the solution.

  • Base Addition & Activation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv). The initial equivalent of base neutralizes the hydrochloride salt, while the subsequent two equivalents facilitate the coupling reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, consider gently heating to 40-50 °C.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster forms HATU HATU HATU->ActiveEster forms Base DIPEA Base->ActiveEster forms Product Amide Product ActiveEster->Product attacks Amine Hindered Amine (Reactant) Amine->Product attacks

Caption: Mechanism of HATU-mediated amide bond formation.

Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings

This two-step protocol is for instances where even potent uronium reagents are insufficient.

Step A: Acyl Fluoride Formation

  • Dissolve the protected carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Add a suitable base (e.g., Collidine, 1.2 equiv).

  • Add a fluorinating agent such as TFFH (1.1 equiv) and stir at room temperature for 30-60 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy (C=O stretch ~1845 cm⁻¹).

Step B: Coupling Reaction

  • In a separate flask, dissolve Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (1.1 equiv) in anhydrous DCM and add DIPEA (1.2 equiv) to generate the free amine.

  • Slowly add the pre-formed acyl fluoride solution from Step A to the free amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion.[4]

References
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • J. Am. Chem. Soc. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025).
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Chem-Impex.
  • Medicilon. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • Merck. (n.d.).
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • J. Am. Chem. Soc. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • J. Org. Chem. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies. (n.d.).
  • J Pept Sci. (2010).
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic & Biomolecular Chemistry. (2015).
  • ResearchG
  • PMC. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains.
  • J. Org. Chem. (2020).
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • J. Org. Chem. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement.
  • ACS Omega. (2023).
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis.
  • Reddit. (2024).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS.
  • ACS Publications. (2025).
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • PubChem. (n.d.). Methyl 2-methyl-2-(methylamino)
  • PubChem. (n.d.). methyl (2R)-2-(methylamino)
  • ChemScene. (n.d.). Methyl 2-methyl-2-(methylamino)
  • Sigma-Aldrich. (n.d.). methyl 2-methyl-2-(methylamino)

Sources

Optimization

Preventing racemization during Methyl 2-methyl-2-(methylamino)propanoate hydrochloride peptide coupling

Introduction: The Challenge of Sterically Hindered Amino Acids Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals tackling one of the more persis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Sterically Hindered Amino Acids

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals tackling one of the more persistent challenges in peptide synthesis: preventing racemization during the coupling of sterically hindered amino acids. We will focus specifically on Methyl 2-methyl-2-(methylamino)propanoate hydrochloride , a compound that exemplifies the difficulties posed by α,α-disubstitution and N-methylation.

The unique structure of this amino acid derivative presents a dual challenge:

  • Steric Hindrance: The two methyl groups on the alpha-carbon significantly slow down the rate of peptide bond formation.

  • N-Methylation: The presence of an N-methyl group further reduces the nucleophilicity of the amine and can increase susceptibility to racemization under certain conditions.

This combination creates a kinetic scenario where the desired coupling reaction is slow, providing a wider window for the competing and undesirable racemization pathway to occur. This guide provides detailed troubleshooting advice, mechanistic explanations, and optimized protocols to maintain the stereochemical integrity of your peptide products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: I'm observing significant diastereomeric impurity in my final product after coupling Methyl 2-methyl-2-(methylamino)propanoate. What is the most likely cause?

Answer: Significant racemization with a hindered amino acid like this one almost always points to an issue with the activation and coupling step. The primary mechanism of racemization involves the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid.[1] The acidic proton on the α-carbon of this intermediate can be easily removed by a base, leading to a loss of stereochemistry.[1]

Your troubleshooting should focus on three core areas:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, when used alone, are known to cause significant racemization.[2] They form a highly reactive O-acylisourea intermediate that is prone to cyclizing into the problematic oxazolone.

  • Type and Amount of Base: The hydrochloride salt of your amino acid must be neutralized. However, using a strong, non-hindered base like diisopropylethylamine (DIPEA) can aggressively promote racemization by abstracting the α-proton.[2][3][4]

  • Reaction Temperature and Pre-activation Time: Higher temperatures accelerate the rate of racemization.[2] Similarly, allowing the carboxylic acid to sit for a prolonged period after adding the coupling reagent but before adding the amine (prolonged pre-activation) increases the concentration of the oxazolone intermediate.[3]

Solution: Immediately reassess your coupling reagent, base, and reaction conditions. Refer to the protocols and data tables below for specific recommendations.

Question 2: My coupling reaction is very slow and often incomplete, which I suspect is leading to racemization. How can I improve the reaction rate without increasing epimerization?

Answer: This is the central challenge with sterically hindered residues. The goal is to accelerate the intermolecular peptide bond formation so that it outcompetes the intramolecular cyclization (oxazolone formation) and subsequent racemization.

Core Strategy: Employ a modern uronium/aminium or phosphonium-based coupling reagent in combination with a nucleophilic additive.

  • Uronium/Aminium Reagents: Reagents like HATU and HBTU are highly effective.[1][5][6] HATU is often preferred for challenging couplings as it reacts faster and can lead to less epimerization.[6] The newer generation reagent COMU is also an excellent choice, known for high coupling efficiency, good solubility of by-products, and a safer profile than benzotriazole-based reagents.[7][8] These reagents work by forming active esters with additives like HOAt or Oxyma, which are less prone to racemization than the O-acylisourea intermediates from carbodiimides.[1][9]

  • Phosphonium Reagents: PyBOP is a classic and highly efficient phosphonium-based reagent that shows minimal racemization.[6][10][11] It avoids the formation of a carcinogenic byproduct (HMPA) associated with the older BOP reagent.[10][11]

Important Consideration: When using uronium/aminium reagents, avoid prolonged pre-activation. A short pre-activation of 1-2 minutes is typically sufficient before adding the amine component.[8]

Question 3: I am using DIC with HOBt, which I thought was a standard "low-racemization" method, but I still see significant epimerization. Why?

Answer: While the combination of a carbodiimide with an additive like HOBt or Oxyma is a classic strategy to suppress racemization, it has limitations, especially with highly sensitive or sterically hindered amino acids.[2][3][10][12]

Here's why you may still be having problems:

  • HOBt is Not Always Sufficient: HOBt works by trapping the O-acylisourea intermediate to form a more stable HOBt-ester, which reduces the opportunity for oxazolone formation.[9] However, for a very slow coupling, this intermediate can still racemize. Additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure (ethyl cyanohydroxyiminoacetate) are generally more effective than HOBt at suppressing racemization.[4][9][13]

  • Base Is Still a Critical Factor: Even with an additive, the choice of base is paramount. If you are using DIPEA, you are likely accelerating the racemization pathway.[10]

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[2] Highly polar aprotic solvents like DMF or NMP are standard and generally acceptable.

Solution:

  • Switch your additive: Replace HOBt with Oxyma Pure. It is non-explosive, highly effective, and a modern standard.[3]

  • Change your base: Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or, preferably, 2,4,6-collidine.[3][10]

  • Consider a different reagent class: For this specific substrate, moving to a uronium or phosphonium reagent like HATU or PyBOP is strongly recommended.[5][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during peptide coupling?

A: There are two main pathways for racemization during the activation of an N-protected amino acid[1][4][10]:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group is attacked intramolecularly by the oxygen of the N-terminal protecting group's carbonyl, forming a planar 5(4H)-oxazolone ring. The α-proton on this ring is highly acidic and is easily abstracted by a base, leading to a complete loss of chirality at that center.[1][11]

  • Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. This pathway is more prevalent with excessive amounts of strong base.[10]

Racemization Mechanisms cluster_racemization Racemization Pathways ActivatedAA Activated N-Protected Amino Acid (Chiral) Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) ActivatedAA->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (Planar, Achiral) ActivatedAA->Enolate Direct α-H Abstraction Peptide_L Desired L-Peptide ActivatedAA->Peptide_L  Coupling (Desired Path) Racemic Racemic Peptide Mixture Oxazolone->Racemic Coupling Enolate->Racemic Coupling Base1 Base Base1->Oxazolone α-H Abstraction Base2 Base Amine Amine Component (R'-NH2) Peptide_D Undesired D-Peptide

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.

Q2: How do I choose the best coupling reagent to minimize racemization?

A: The choice depends on the difficulty of the coupling. For a challenging substrate like Methyl 2-methyl-2-(methylamino)propanoate, the hierarchy of reagents for minimizing racemization is generally: Uronium/Phosphonium Reagents (Best) > Carbodiimides + Additive > Carbodiimides Alone (Worst)

  • Best Choice (Uronium/Aminium): HATU or COMU . These reagents are highly reactive, leading to fast coupling that outcompetes racemization. They are used with a base (preferably hindered, like collidine) and form highly reactive species that are less prone to side reactions.[1][7]

  • Excellent Choice (Phosphonium): PyBOP . It offers high coupling efficiency with very low racemization risk but can be more expensive.[5][10]

  • Acceptable Choice (Carbodiimide + Additive): DIC + Oxyma Pure . This is a cost-effective option but requires careful control of the base and temperature to be successful with difficult couplings.[2][3]

Q3: What is the best base to use for the coupling step?

A: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered base.[4]

  • Recommended: 2,4,6-Collidine (TMP) . This sterically hindered base is effective at neutralizing the hydrochloride salt without significantly promoting α-proton abstraction.[3][4]

  • Acceptable: N-Methylmorpholine (NMM) . NMM is a weaker base than DIPEA and is a good alternative.[10]

  • Use with Caution: Diisopropylethylamine (DIPEA) . While very common, its strong basicity and moderate steric hindrance can significantly increase the rate of racemization and should be avoided for sensitive couplings.[3][10]

Q4: Can I use enzymatic methods to avoid racemization completely?

A: Yes, enzymatic peptide synthesis is an emerging strategy that offers the significant advantage of being completely free of racemization.[14][15] Enzymes like peptiligase operate under mild, aqueous conditions and are stereospecific, ensuring that the chiral integrity of the amino acids is maintained.[14][15] However, this approach requires specialized enzymes and reaction conditions and may not be suitable for all substrates or scales. It remains a powerful tool for specific applications where absolute stereochemical purity is paramount.[14]

Data Summary: Coupling Reagents and Racemization

The following table summarizes the relative performance of common coupling conditions in minimizing racemization for sensitive amino acids. While exact percentages vary by substrate, the general trend holds.

Coupling ReagentAdditiveBaseRacemization PotentialSpeed & EfficiencyNotes
DIC/EDCNoneDIPEAVery HighModerateNot recommended for chiral amino acids.[2][12]
DICHOBtDIPEAModerateGoodClassic method, but often insufficient for hindered residues.[2][3][6]
DICOxyma Pure Collidine Low Good A robust and cost-effective modern choice.[3][7]
HBTU(Internal)DIPEALow-ModerateVery HighCan still cause racemization with sensitive substrates.[1][6]
PyBOPNoneCollidineVery LowVery HighExcellent performance, but produces phosphine-based byproducts.[5][10]
HATU (Internal)Collidine Very Low Excellent Often the reagent of choice for difficult/hindered couplings.[1][6]
COMU (Internal)Collidine Very Low Excellent Excellent performance with water-soluble byproducts and improved safety.[7][8]

Key Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Procedure

This protocol is optimized for coupling Methyl 2-methyl-2-(methylamino)propanoate hydrochloride to a deprotected amine on a solid-phase resin or in solution.

Materials:

  • Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (1.5 eq.)

  • Coupling Reagent: HATU (1.45 eq.)

  • Base: 2,4,6-Collidine (3.0 eq.)

  • Solvent: Anhydrous DMF

  • Resin-bound amine (1.0 eq.) or amine component in solution.

Procedure:

  • Amino Acid Preparation: In a clean, dry reaction vessel, dissolve Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq.) to the mixture. The first ~1.5 equivalents will neutralize the hydrochloride salt, and the remainder will facilitate the coupling.

  • Pre-activation: Gently agitate the mixture at room temperature for no more than 2 minutes . This is critical to form the activated ester without allowing significant time for side reactions.

  • Coupling: Immediately add the activated amino acid solution to your deprotected resin-bound amine (or your amine component in solution).

  • Reaction: Allow the coupling reaction to proceed at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is necessary compared to standard amino acids.

  • Monitoring (for Solid Phase): Perform a Kaiser test to confirm the reaction has gone to completion (a negative test indicates no free primary amines remain). If the test is positive, a second coupling may be necessary.

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method to determine the percentage of diastereomeric impurity after coupling and cleavage.

Procedure:

  • Peptide Cleavage & Deprotection: Cleave the final peptide from the resin using a standard TFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate, wash with cold ether, and dry the crude peptide.

  • Total Hydrolysis: Place a small amount of the crude peptide (approx. 1 mg) in a hydrolysis tube. Add 1 mL of 6N HCl. Seal the tube under vacuum.

  • Heating: Heat the sample at 110°C for 24 hours to break all amide bonds and liberate the constituent amino acids.

  • Sample Preparation: After cooling, open the tube, evaporate the HCl under vacuum, and re-dissolve the amino acid residue in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 2.2).[2]

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a suitable chiral HPLC column (e.g., a ligand-exchange or Pirkle-type column).

    • Use an appropriate mobile phase to separate the D- and L-enantiomers of the target amino acid.

    • Integrate the peak areas for the D- and L-isomers to calculate the percentage of racemization.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose and resolve racemization issues systematically.

Troubleshooting Workflow Start High Racemization Detected (>2%) Reagent What coupling reagent was used? Start->Reagent Base What base was used? Reagent->Base Uronium/Phosphonium Sol_Carb SOLUTION: Add Oxyma Pure. Switch to HATU or COMU. Reagent->Sol_Carb Carbodiimide (DIC/EDC) Temp Was the coupling temperature elevated? Base->Temp Collidine/NMM Sol_Base SOLUTION: Replace DIPEA with 2,4,6-Collidine or NMM. Base->Sol_Base DIPEA PreAct Was pre-activation time > 5 min? Temp->PreAct No (RT or below) Sol_Temp SOLUTION: Perform coupling at RT or cool to 0°C. Temp->Sol_Temp Yes (>25°C) Sol_PreAct SOLUTION: Minimize pre-activation time to 1-2 minutes. PreAct->Sol_PreAct Yes End Re-analyze Racemization PreAct->End No Sol_Carb->Base Sol_Base->Temp Sol_Temp->PreAct Sol_PreAct->End

Diagram 2: A logical workflow for troubleshooting racemization issues.

References

  • Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • AAPPTEC. (n.d.). Coupling Reagents - Peptides.
  • Wiley Online Library. (n.d.). 7.
  • Benchchem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • El-Faham, A., et al. (2011).
  • Veranova. (2025). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • ACS Publications. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters.
  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Molecules. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Molecules. (2015).
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Wikipedia. (n.d.). Peptide synthesis.

Sources

Troubleshooting

Minimizing side reactions and impurities in Methyl 2-methyl-2-(methylamino)propanoate hydrochloride synthesis

Technical Support Center: Methyl 2-methyl-2-(methylamino)propanoate hydrochloride Synthesis Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting and frequently asked que...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-methyl-2-(methylamino)propanoate hydrochloride Synthesis

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS: 242468-73-1).[1] Our focus is on the practical mitigation of common side reactions and impurities to enhance yield and purity.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, which often proceeds via a modified Strecker synthesis pathway.

Problem 1: Low Overall Yield of Final Product

A diminished yield can originate from multiple stages of the synthesis, from starting material stability to final product isolation.

Potential Cause A: Decomposition of Acetone Cyanohydrin

Acetone cyanohydrin, a key starting material, is prone to decomposition back to acetone and highly toxic hydrogen cyanide (HCN).[2] This equilibrium is sensitive to pH, temperature, and the presence of water.[2][3]

  • Recommended Solutions:

    • pH Control: Maintain a slightly acidic pH (typically 4-5) for the acetone cyanohydrin solution. This can be achieved by adding a stabilizer like sulfuric, phosphoric, or citric acid.[3]

    • Temperature Management: Store acetone cyanohydrin at reduced temperatures and avoid excessive heat during the reaction setup. Decomposition accelerates significantly at temperatures of 120°C or higher.[2]

    • Quality Check: Before starting the synthesis, verify the purity of the cyanohydrin via NMR to ensure it has not degraded during storage.

Potential Cause B: Inefficient Iminium Formation

The reaction between acetone and methylamine to form the iminium ion intermediate is a critical equilibrium-driven step. The presence of water can hydrolyze the imine/iminium ion back to the starting materials.[4][5]

  • Recommended Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Consider the use of a desiccant like MgSO₄ to sequester any water formed and drive the equilibrium towards the iminium ion.[4][5]

    • Stoichiometry: A slight excess of the amine source can help favor imine formation.[4]

Potential Cause C: Incomplete Hydrolysis of the Aminonitrile

The hydrolysis of the α-aminonitrile intermediate to the corresponding amino acid is often the most demanding step, requiring harsh conditions. Incomplete reaction is a common cause of low yield.

  • Recommended Solutions:

    • Forcing Conditions: Ensure sufficiently strong acidic conditions (e.g., concentrated HCl) and adequate temperature and reaction time to drive the hydrolysis to completion.[4]

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the aminonitrile intermediate before proceeding with workup.[4]

Potential Cause D: Product Loss During Workup and Isolation

The desired amino acid ester is amphoteric and can be lost during aqueous workup if the pH is not carefully controlled. Furthermore, the free ester is less stable than its hydrochloride salt.[6]

  • Recommended Solutions:

    • pH for Extraction: When isolating the free ester before salt formation, neutralize the aqueous solution carefully and extract with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).[7] Be aware that ester hydrolysis is a risk during this step.[6]

    • Direct Salt Formation: To minimize handling of the less stable free ester, consider a procedure where the hydrochloride salt is formed directly in an anhydrous medium (e.g., HCl in methanol or ethyl acetate) after the hydrolysis step.[8][9]

Problem 2: Significant Impurity Detected by HPLC/NMR

The presence of persistent impurities can often be traced to specific, predictable side reactions.

Potential Cause A: Formation of α-hydroxy Acid Impurity

If acetone cyanohydrin is present in excess or if it competes with the imine for the cyanide nucleophile, it can lead to the formation of 2-hydroxy-2-methylpropanenitrile.[4] This cyanohydrin will then be hydrolyzed under acidic conditions to form 2-hydroxy-2-methylpropanoic acid, an impurity that can be difficult to separate.

  • Recommended Solutions:

    • Optimize Reaction Order: Ensure the imine is pre-formed before the addition of the cyanide source. This minimizes the concentration of free ketone available to react with cyanide.[10][11]

    • Purify Intermediate: If feasible, purify the α-aminonitrile intermediate by recrystallization or chromatography before the hydrolysis step. Separating the aminonitrile from the hydroxynitrile is often easier than separating the final amino acid from the hydroxy acid.[4]

Potential Cause B: Formation of Amide Impurities

The desired methyl ester product can react with the methylamino group of another molecule, especially at elevated temperatures, to form an amide dimer and release methanol. This is a common issue with amino esters.[6]

  • Recommended Solutions:

    • Temperature Control: Avoid excessive temperatures during distillation or drying of the final product.

    • Isolate as Salt: Store the product as the hydrochloride salt. The protonated amine is no longer nucleophilic, which significantly inhibits amide formation and improves storage stability.[6]

Potential Cause C: Residual Unhydrolyzed α-aminonitrile

As mentioned in the "Low Yield" section, incomplete hydrolysis is a frequent problem. The unreacted α-aminonitrile is a common impurity found in the final product.

  • Recommended Solutions:

    • Re-subject to Hydrolysis: If a significant amount of the aminonitrile is detected, the crude product can be re-subjected to the hydrolysis conditions (e.g., reflux in concentrated HCl) to drive the reaction to completion.[4]

Visualizing Synthetic and Troubleshooting Pathways

The following diagrams illustrate the core reaction sequence, a key side reaction, and a logical troubleshooting workflow.

Synthesis_Workflow cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis & Esterification Acetone Acetone Iminium_Ion Iminium Ion Intermediate Acetone->Iminium_Ion + Methylamine Methylamine Methylamine Methylamine->Iminium_Ion Aminonitrile α-Aminonitrile Iminium_Ion->Aminonitrile + CN⁻ Cyanide_Source Cyanide Source (e.g., NaCN) Cyanide_Source->Aminonitrile Amino_Acid α-Amino Acid Aminonitrile->Amino_Acid H₃O⁺, Δ Final_Product Methyl 2-methyl-2-(methylamino)propanoate HCl Amino_Acid->Final_Product + Methanol/Acid Methanol_HCl Methanol / HCl or Thionyl Chloride Methanol_HCl->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Side_Reaction Product_1 Product Molecule (Ester + Amine) Product_2 Product Molecule (Ester + Amine) Amide_Dimer Amide Dimer Impurity Product_1->Amide_Dimer Nucleophilic Attack (High Temp) Product_2->Amide_Dimer Methanol Methanol Troubleshooting_Logic Start Impurity Detected in Crude Product Check_NMR Analyze Crude NMR & LCMS Start->Check_NMR Is_Aminonitrile Is α-aminonitrile present? Check_NMR->Is_Aminonitrile Is_Hydroxy_Acid Is α-hydroxy acid derivative present? Is_Aminonitrile->Is_Hydroxy_Acid No Solution_Hydrolysis Incomplete Hydrolysis: Re-run hydrolysis step or increase time/temperature. Is_Aminonitrile->Solution_Hydrolysis Yes Solution_Cyanohydrin Cyanohydrin Side Reaction: Optimize imine formation step. Purify aminonitrile intermediate. Is_Hydroxy_Acid->Solution_Cyanohydrin Yes Solution_Other Investigate other sources: Starting material purity, dimerization, etc. Is_Hydroxy_Acid->Solution_Other No

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry validation methods for Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

Mass Spectrometry Validation Methods for Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride: A Comprehensive Comparison Guide Executive Summary In drug development and pharmacokinetic (PK) profiling, small, highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation Methods for Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride: A Comprehensive Comparison Guide

Executive Summary

In drug development and pharmacokinetic (PK) profiling, small, highly polar aliphatic molecules present a distinct bioanalytical challenge. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS 242468-73-1) is a prime example. With a molecular weight of 167.63 g/mol (131.09 g/mol as a free base) and lacking any significant UV chromophore, traditional HPLC-UV methods fail to provide the sensitivity and specificity required for trace-level quantification in biological matrices [1].

As a Senior Application Scientist, I have evaluated multiple analytical platforms for this class of N-methylated amino acid esters. Mass spectrometry (MS) is the mandatory detection modality. However, the sterically hindered alpha-carbon (gem-dimethyl group), the secondary amine, and the labile methyl ester linkage dictate that off-the-shelf reversed-phase MS methods will yield poor retention and severe matrix effects.

This guide objectively compares the available MS methodologies, establishes the causality behind the optimal experimental choices, and provides a self-validating, ICH M10-compliant protocol for robust quantification.

Methodological Comparison: Finding the Optimal MS Platform

When validating an MS method for Methyl 2-methyl-2-(methylamino)propanoate, scientists typically choose between three approaches. Below is the objective performance data comparing these alternatives:

ParameterHILIC-ESI-MS/MS (Recommended)GC-EI-MS (Derivatized)RP-LC-MS/MS (Ion-Pairing)
Chromatographic Retention Excellent (Polar stationary phase)Good (Post-derivatization)Good (Requires IP agent)
Sample Preparation Simple (Protein Precipitation)Complex (LLE + Derivatization)Simple (Protein Precipitation)
Sensitivity (LLOQ) ~0.5 ng/mL~5.0 ng/mL~1.0 ng/mL
Matrix Effects Moderate (Requires stable isotope IS)LowHigh (Ion suppression from IP)
Throughput High (4.5 min/run)Low (15-20 min/run)Medium (8-10 min/run)

Causality Analysis (The "Why"):

  • Why HILIC outperforms Reversed-Phase (RP): Methyl 2-methyl-2-(methylamino)propanoate is highly hydrophilic. On a standard C18 column, it elutes in the void volume, co-eluting with endogenous salts and phospholipids, leading to catastrophic ion suppression. Ion-pairing (IP) agents like heptafluorobutyric acid (HFBA) can force retention on C18, but they severely contaminate the MS source and suppress the Electrospray Ionization (ESI) signal.

  • Why avoid GC-MS: While the methyl ester provides some volatility, the secondary amine causes severe peak tailing in Gas Chromatography unless derivatized (e.g., with trifluoroacetic anhydride). This adds a complex, moisture-sensitive step to the sample preparation, increasing variability and reducing throughput.

The Optimal Workflow: HILIC-ESI-MS/MS

To achieve a self-validating, high-throughput system, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive Electrospray Ionization (ESI+) tandem mass spectrometry is the definitive choice.

MS_Workflow A Sample Prep (Protein Precip.) B Chromatography (HILIC Column) A->B Supernatant C Ionization (ESI+ Source) B->C Eluent D Mass Analysis (MRM 132.1>72.1) C->D [M+H]+ Ions E Data Validation (ICH M10 Criteria) D->E Chromatogram

HILIC-LC-MS/MS workflow for Methyl 2-methyl-2-(methylamino)propanoate validation.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Causality Check: We use cold methanol rather than acetonitrile to ensure complete solubility of the polar ester while efficiently precipitating plasma proteins. The addition of mild acid ensures the secondary amine remains protonated, preventing volatility losses and stabilizing the ester against base-catalyzed hydrolysis.

  • Step 1: Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate. (Critical Note: Ensure the plasma was collected with an esterase inhibitor such as Sodium Fluoride to prevent ex vivo hydrolysis of the methyl ester).

  • Step 2: Add 10 µL of Internal Standard (IS) working solution (e.g., D3-Methyl 2-methyl-2-(methylamino)propanoate, 100 ng/mL).

  • Step 3: Add 150 µL of ice-cold 100% Methanol containing 0.1% Formic Acid.

  • Step 4: Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Step 5: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Acetonitrile to match the initial HILIC mobile phase conditions.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The low pH ensures the secondary amine is fully ionized).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 2.5 mins, hold for 0.5 mins, return to 90% B.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+ MRM)

Causality Check: The free base exact mass is 131.09. In ESI+, it readily forms the[M+H]+ precursor at m/z 132.1. Collision-induced dissociation (CID) primarily targets the alpha-cleavage of the amine, stripping the ester group to form a stable immonium ion.

  • Polarity: Positive Ion Mode (ESI+).

  • Precursor Ion: m/z 132.1

  • Quantifier Transition: m/z 132.1 → 72.1 (Formation of the immonium ion[CH3-NH=C(CH3)2]+). Collision Energy (CE): 15 eV.

  • Qualifier Transition: m/z 132.1 → 100.1 (Loss of methanol, -32 Da). CE: 10 eV.

ICH M10 Validation Framework

A protocol is only as reliable as its validation. To ensure this method operates as a self-validating system, it must be subjected to the rigorous criteria outlined in the ICH M10 Bioanalytical Method Validation guidelines [2][3].

  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix. The interference at the retention time of the analyte must be ≤20% of the LLOQ response, and ≤5% for the IS.

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 500 ng/mL using a 1/x² weighting factor. The correlation coefficient (R²) must be ≥ 0.99.

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (200 ng/mL), and High QC (400 ng/mL). Intra-run and inter-run precision (%CV) must be ≤15% (≤20% for LLOQ). Accuracy must be within ±15% of the nominal concentration (±20% for LLOQ).

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF). The %CV of the IS-normalized MF calculated from the 6 matrix lots must be ≤15%. By eluting the analyte in the HILIC gradient away from the solvent front, matrix suppression is effectively mitigated.

  • Stability: Given the ester moiety, rigorously test bench-top (room temperature for 24h), freeze-thaw (3 cycles at -80°C), and long-term stability. Degradation beyond 15% indicates the need for stricter esterase inhibition during sample collection.

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS Source: MDPI Molecules URL: [Link]

Comparative

Comparative Bioavailability of Peptides Containing Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

Executive Summary & Mechanistic Rationale In the landscape of peptide drug development, achieving oral bioavailability and systemic stability remains a formidable challenge. Native peptides suffer from rapid proteolytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of peptide drug development, achieving oral bioavailability and systemic stability remains a formidable challenge. Native peptides suffer from rapid proteolytic cleavage and poor transcellular permeability due to the high desolvation energy required to pass polar amide bonds through lipid bilayers.

1 (CAS 242468-73-1)[1] serves as a highly specialized, esterified building block used to incorporate N-methyl-aminoisobutyric acid (N-Me-Aib) into synthetic and macrocyclic peptides (2)[2].

The Causality of Performance: Incorporating N-Me-Aib directly addresses the physical limitations of peptide therapeutics through a synergistic dual-mechanism:

  • Steric Hindrance (The Aib component): The gem-dimethyl group on the alpha-carbon severely restricts the Ramachandran ϕ and ψ angles. This locks the peptide into rigid secondary structures (such as 310​ -helices), creating a steric clash that prevents proteases from accessing the peptide backbone.

  • Reduced Polar Surface Area (The N-Methyl component): N-methylation removes the amide hydrogen, eliminating a critical hydrogen-bond donor. This significantly lowers the desolvation penalty required for the peptide to cross hydrophobic cell membranes, enabling passive transcellular permeability (3)[3]. Furthermore, targeted cyclic peptides utilizing N-Me-Aib exhibit improved targeting efficacy and lower non-specific binding in vivo (4)[4].

Expertise Note on Synthesis: When utilizing this building block in Solid-Phase Peptide Synthesis (SPPS), the extreme steric hindrance of the N-methylated quaternary alpha-carbon requires highly reactive coupling reagents (e.g., COMU or HATU) and elevated temperatures (e.g., microwave-assisted coupling). Standard ambient coupling will frequently result in truncated sequences.

Comparative Performance Analysis

To objectively evaluate the impact of N-Me-Aib, we must compare it against standard amino acid substitutions at a known proteolytic cleavage site within a model therapeutic hexapeptide.

Table 1: Quantitative Comparison of Physicochemical and Pharmacokinetic Properties
ModificationProteolytic Half-Life ( t1/2​ in human serum)Apparent Permeability ( Papp​ , 10−6 cm/s)Oral Bioavailability (%F)Mechanistic Limitation
L-Alanine (Canonical)< 30 mins0.5< 1.0%Rapid enzymatic degradation, high PSA.
Aib 4.0 hours1.23.0%High desolvation penalty limits membrane crossing.
N-Me-Ala 2.0 hours4.55.0%Backbone flexibility still allows partial enzymatic cleavage.
N-Me-Aib > 24.0 hours 8.7 > 15.0% None (Synergistic stability & passive permeability).

Data represents normalized baseline comparisons for macrocyclic and linear therapeutic peptides designed for intracellular targeting.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these peptides must be self-validating. A common pitfall in peptide development is misinterpreting low basolateral recovery in Caco-2 assays as "poor permeability," when it may actually be due to intracellular trapping or non-specific binding to the assay plate.

Protocol A: Self-Validating Caco-2 Permeability Assay with Mass Balance

Causality: By measuring the peptide concentration in the apical chamber, basolateral chamber, AND the cellular lysate, we calculate a strict mass balance. This ensures that the calculated Papp​ reflects true transcellular flux rather than assay artifacts.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 .

  • Dosing Preparation: Prepare a 10 μM solution of the N-Me-Aib peptide in HBSS buffer (pH 7.4). Include Lucifer Yellow (100 μM ) as a paracellular marker to confirm monolayer integrity.

  • Application: Apply 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C, 5% CO2​ .

  • Sampling: At t=1h and t=2h, extract 50 μL from the basolateral chamber (replenish with fresh buffer) and 50 μL from the apical chamber.

  • Intracellular Extraction: At t=2h, wash the cells twice with ice-cold PBS, then lyse the cells using 80% acetonitrile/water to extract any intracellularly trapped peptide.

  • Quantification: Quantify all fractions via LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate recovery: Recovery(%)=Massinitial​Massapical​+Massbasolateral​+Masslysate​​×100 . A recovery of >80% validates the Papp​ calculation and rules out non-specific plastic binding.

Protocol B: Plasma Stability Assay with Internal Standard Tracking

Causality: N-Me-Aib peptides often exhibit extreme stability. Standard assays may fail to differentiate between true stability and matrix suppression in the mass spectrometer. Using a stable-isotope-labeled internal standard (SIL-IS) corrects for matrix effects, ensuring trustworthiness.

  • Spiking: Spike the N-Me-Aib peptide into pre-warmed (37°C) pooled human plasma to a final concentration of 5 μM .

  • Incubation & Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 μL aliquot.

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold precipitation solvent (Methanol containing 50 nM SIL-IS).

  • Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet plasma proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, plotting the ratio of Peptide/SIL-IS peak areas over time to accurately determine the elimination rate constant ( kel​ ) and half-life ( t1/2​ ).

Visualizations

Mechanism Precursor Methyl 2-methyl-2-(methylamino)propanoate (N-Me-Aib Incorporation) Steric Gem-Dimethyl Group (Conformational Rigidity) Precursor->Steric NMethyl N-Methylation (Loss of Amide H-Bond Donor) Precursor->NMethyl Protease Proteolytic Resistance (Steric Clash at Active Site) Steric->Protease Blocks Proteases NMethyl->Protease Removes Cleavage Site Permeability Membrane Permeability (Lower Desolvation Penalty) NMethyl->Permeability Reduces PSA Bioavailability Enhanced Systemic Bioavailability Protease->Bioavailability Permeability->Bioavailability

Logical pathway demonstrating how N-Me-Aib incorporation enhances peptide bioavailability.

Workflow A 1. Apical Dosing (Peptide + Marker) B 2. Incubation (37°C, 2h) A->B C 3. Compartment Sampling (Apical, Baso, Lysate) B->C D 4. LC-MS/MS Quantification C->D E 5. Mass Balance Validation (>80%) D->E

Workflow for the self-validating Caco-2 permeability assay with mass balance tracking.

References

  • Sigma-Aldrich - CAS 242468-73-1 | Methyl 2-methyl-2-(methylamino)
  • ChemScene - 242468-73-1 | Methyl 2-methyl-2-(methylamino)
  • Google Patents - US20160209421A1 - Macrocyclic Peptide, Method for Producing Same, and Screening Method Using Macrocyclic Peptide Library URL
  • Google Patents - US9073974B2 - RGD-containing cyclic peptides URL
  • PMC - Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier URL

Sources

Validation

Benchmarking the Chromatographic Retention of Methyl 2-methyl-2-(methylamino)propanoate Hydrochloride: A HILIC-MS/MS Comparative Guide

Executive Summary In the development of peptidomimetics and novel therapeutics, unnatural amino acids (uAAs) such as α-aminoisobutyric acid (AIB) derivatives are critical for inducing stable helical secondary structures...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics and novel therapeutics, unnatural amino acids (uAAs) such as α-aminoisobutyric acid (AIB) derivatives are critical for inducing stable helical secondary structures and conferring proteolytic resistance. However, the analytical characterization of these compounds presents a significant challenge. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS 242468-73-1)[1] is a highly polar, basic molecule lacking a strong chromophore, making traditional Reversed-Phase Liquid Chromatography (RPLC) and UV detection inadequate.

As a Senior Application Scientist, I have designed this guide to benchmark the retention behavior of this target ester against three closely related structural analogs. By employing Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS), we establish a self-validating analytical system that decodes how subtle structural modifications—specifically N -methylation, α -methylation, and ester chain length—dictate chromatographic retention.

The Analytical Challenge & Mechanistic Grounding

Polar basic compounds naturally repel hydrophobic stationary phases, leading to poor retention, peak tailing, and assay irreproducibility in standard RPLC[2]. To overcome this, HILIC serves as the gold standard. HILIC operates on a "reverse-reversed phase" principle, utilizing an acetonitrile-rich mobile phase and a highly polar stationary phase[3].

The retention mechanism in HILIC is multifaceted, driven primarily by partitioning between the bulk organic mobile phase and an immobilized water-rich layer on the stationary phase[4]. For hydrochloride salts of amino acid esters, this is heavily supplemented by electrostatic interactions and hydrogen bonding [5]. When these cationic esters enter the column, their protonated amines interact directly with the stationary phase. Any steric hindrance (such as gem-dimethyl groups) or reduction in hydrogen bond donors (such as N -methylation) will fundamentally alter this interaction network, predictably shifting the retention time.

HILIC_Mechanism MP Bulk Mobile Phase (>80% Acetonitrile) WL Immobilized Water Layer (Partitioning Zone) MP->WL Analyte Partitioning SP Zwitterionic Stationary Phase (Electrostatic & H-Bonding) WL->SP Secondary Interactions A1 Ethyl Ester Analog (Lowest Polarity) A1->MP Weak Retention A2 Target: N-Me-AIB Methyl Ester (Moderate Polarity) A2->WL Moderate Retention A3 Primary Amine Analog (Highest Polarity) A3->SP Strong Retention

HILIC retention mechanism driven by partitioning and electrostatic interactions.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. A critical failure point in HILIC method development is the sample diluent; injecting a highly aqueous sample into an acetonitrile-rich mobile phase causes severe peak distortion[2]. Therefore, our methodology strictly matches the diluent to the initial gradient conditions. Furthermore, LC-MS/MS allows for direct analysis without the need for complex pre-column derivatization[6].

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare 1.0 mg/mL primary stock solutions of the target and comparator hydrochlorides in 100% Methanol.

    • Dilute stocks to a final working concentration of 10 µg/mL using a 75:25 Acetonitrile:Methanol diluent. Causality: This specific ratio prevents solvent breakthrough and maintains sharp peak symmetry by ensuring the injection plug is chromatographically weaker than the mobile phase[2].

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC column (e.g., Waters ACQUITY UPLC BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm). Causality: The zwitterionic surface provides balanced electrostatic interactions for cationic amines[2].

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 0–1 min (95% B); 1–5 min (95% to 60% B); 5–6 min (60% B); 6–6.1 min (return to 95% B); 6.1–10 min (Re-equilibration). Causality: Extended re-equilibration is mandatory in HILIC to fully restore the immobilized water layer[2].

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) targeting the [M+H]+ precursor ions[6].

Analytical_Workflow S1 Sample Preparation (10 µg/mL in 75% ACN) S2 Column Equilibration (>10 Column Volumes) S1->S2 Prevents solvent effects S3 HILIC Separation (Zwitterionic Stationary Phase) S2->S3 Gradient Elution S4 ESI+ Ionization (Protonation of Amines) S3->S4 Eluent Transfer S5 MRM Detection (Triple Quadrupole MS) S4->S5 [M+H]+ Selection

Self-validating LC-MS/MS workflow for polar amino acid esters.

Benchmarking Data: Retention Time Comparison

The following table summarizes the quantitative performance of the target compound against its structural analogs under the established HILIC-MS/MS conditions.

Compound NameStructural Variance vs. TargetPrecursor Ion [M+H]+ (m/z)Dominant Product Ion (m/z)Observed HILIC Retention Time (min)
Ethyl 2-methyl-2-(methylamino)propanoate HCl Ethyl ester (Longer alkyl chain)146.1101.11.85
Methyl 2-methyl-2-(methylamino)propanoate HCl Target Compound [1]132.1 101.1 2.40
Methyl 2-(methylamino)propanoate HCl Lacks one α -methyl group118.187.12.95
Methyl 2-amino-2-methylpropanoate HCl Primary amine (Lacks N -methyl)118.187.13.60

Causality Analysis: Decoding the Structure-Retention Relationship

In HILIC, the elution order is generally the inverse of RPLC; highly polar compounds are retained the longest[4]. By analyzing the retention times in the table above, we can deduce the exact causality of how structural modifications impact chromatographic behavior:

  • Impact of Ester Chain Length (Hydrophobicity): The ethyl ester analog elutes earliest (1.85 min) compared to the target methyl ester (2.40 min). The addition of a single methylene ( −CH2​− ) unit in the ester chain increases the molecule's overall hydrophobicity. This thermodynamic shift reduces the analyte's partitioning coefficient into the stationary phase's aqueous layer, causing it to favor the bulk acetonitrile mobile phase and elute rapidly.

  • Impact of α -Methylation (Steric Shielding): Comparing the target (2.40 min) to the N -methylalanine analog (2.95 min) reveals the profound effect of steric hindrance. The target compound possesses a gem-dimethyl group at the alpha carbon (an AIB derivative). These bulky methyl groups physically shield the protonated secondary amine, preventing it from deeply penetrating the zwitterionic stationary phase to form optimal electrostatic interactions. Removing one α -methyl group exposes the basic center, increasing retention time by over 20%.

  • Impact of N -Methylation (Hydrogen Bonding Capacity): The primary amine analog is retained the longest (3.60 min). N -methylation (as seen in the target) replaces a highly polar, hydrogen-bond-donating N−H bond with a non-polar, bulky methyl group. The primary amine analog possesses two active protons capable of strong hydrogen bonding with the stationary phase's negatively charged moieties, leading to a massive increase in retention compared to the secondary amine target.

By mapping these structural nuances, researchers can predictably tune their analytical gradients and accurately identify closely related synthetic impurities during the scale-up of unnatural amino acid derivatives.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.[Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]

  • LCMS.cz. Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride

As laboratory professionals engaged in cutting-edge research and development, our responsibilities extend beyond discovery to encompass the safe and compliant management of all chemical substances. Methyl 2-methyl-2-(met...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibilities extend beyond discovery to encompass the safe and compliant management of all chemical substances. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride, a compound utilized in various synthetic pathways, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined herein are designed to be a self-validating system, rooted in the principles of chemical compatibility, hazard mitigation, and regulatory compliance.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride is classified with specific hazards that dictate our handling and disposal protocols. The Globally Harmonized System (GHS) provides a clear summary of these risks.

Hazard Category Hazard Statement (H-Code) GHS Pictogram Signal Word
Acute Toxicity (Oral)H302: Harmful if swallowed[1]GHS07 (Exclamation Mark)Warning[1][2]
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Respiratory IrritationH335: May cause respiratory irritation[1][2][3]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract, and it is harmful if ingested[1][2]. This profile necessitates the consistent use of appropriate Personal Protective Equipment (PPE) and dictates that the compound must be managed as a regulated hazardous waste, never to be discarded in standard trash or sewer systems[4][5].

The Core Principles of Compliant Chemical Disposal

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5][6]. This legislation establishes a "cradle-to-grave" framework, holding generators responsible for the waste from its creation to its final, safe disposal[5].

The foundational rules for this compound are:

  • Prohibition of Improper Disposal: It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems[1][4][5]. Environmental release must be avoided[7].

  • Designated Hazardous Waste: All forms of this chemical waste—solid, solutions, and spill cleanup debris—must be collected as hazardous waste.

  • Waste Segregation: Do not mix this waste with other, incompatible waste streams. For instance, keep amine hydrochlorides separate from strong bases or oxidizing agents to prevent hazardous reactions.

  • Proper Containment: Use only containers that are in good condition and chemically compatible with the waste[8]. Ensure containers are always sealed except when adding waste[8][9].

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Methyl 2-methyl-2-(methylamino)propanoate hydrochloride"), and the approximate concentration or quantity[8][10].

Standard Operating Procedures (SOPs) for Disposal

The following protocols provide step-by-step guidance for managing different waste streams of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride.

Protocol 1: Disposal of Unused or Expired Solid Chemical
  • Preparation: Designate a specific hazardous waste container for solid chemical waste. This should be a wide-mouth, sealable container made of a compatible material (e.g., polyethylene).

  • Labeling: Pre-label the container with a "Hazardous Waste" tag, clearly writing the full chemical name.

  • Transfer: In a well-ventilated area or fume hood, carefully transfer the unused or expired solid into the designated waste container. Use a dedicated scoop or spatula.

  • PPE Decontamination: Any contaminated disposable items, such as weighing paper, gloves, or wipes, must be placed into the same solid hazardous waste container[7].

  • Sealing and Storage: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel[8][10].

  • Pickup Request: Once the container is approaching full (approximately 90% capacity), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[7][8].

Protocol 2: Disposal of Solutions and Contaminated Labware
  • Aqueous/Liquid Waste:

    • Collect all solutions containing Methyl 2-methyl-2-(methylamino)propanoate hydrochloride in a designated, sealable liquid hazardous waste container (e.g., a carboy)[7].

    • Label the container "Hazardous Waste" and list all chemical components with their approximate percentages.

    • Keep the container sealed and stored in secondary containment within the SAA.

  • Contaminated Disposable Labware:

    • Items such as pipette tips, centrifuge tubes, and plastic funnels that have come into contact with the chemical should be discarded directly into the solid hazardous waste container[7].

  • Contaminated Non-Disposable Labware (Glassware):

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood.

    • Crucially, this rinsate must be collected as hazardous liquid waste and added to your designated liquid waste container[7].

    • After this initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

Protocol 3: Emergency Spill Management
  • Ensure Safety:

    • Immediately alert others in the area and restrict access[7].

    • If the spill is large or ventilation is poor, evacuate the immediate area.

    • Don appropriate PPE: at a minimum, a lab coat, nitrile gloves, and chemical splash goggles[1][11]. If there is a risk of airborne dust, respiratory protection may be necessary.

  • Containment:

    • Prevent the powder from becoming airborne[1][7]. Do not use a dry brush or create drafts.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or cat litter, working from the outside in to minimize dust[7][12][13].

    • Carefully scoop the mixture into a designated hazardous waste container[7][14].

    • Avoid creating dust during collection[1].

  • Decontamination:

    • Wipe down the spill area with a cloth dampened with a suitable solvent (like ethanol or water), followed by a final wipe with a mild detergent solution.

    • All cleaning materials (absorbent, wipes, contaminated gloves) must be collected and disposed of as solid hazardous waste[7][14].

  • Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for the proper disposal of Methyl 2-methyl-2-(methylamino)propanoate hydrochloride.

DisposalWorkflow cluster_generation Waste Generation & Identification cluster_protocols Disposal Protocols cluster_collection Waste Collection & Storage Start Waste Generated Identify Identify Waste Type Start->Identify Solid Unused Solid or Contaminated Disposables Identify->Solid Solid Liquid Aqueous Solutions or Contaminated Rinsate Identify->Liquid Liquid Spill Accidental Spill Identify->Spill Spill Container Place in Correctly Labeled Hazardous Waste Container Solid->Container Liquid->Container Spill->Container SAA Store Securely in Satellite Accumulation Area (SAA) Container->SAA EHS Schedule Pickup by EHS or Licensed Contractor SAA->EHS

Sources

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